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Introduction
Gersizangitide (also known as AXT-107) is a novel, clinical-stage, synthetic 20-mer peptide

derived from collagen IV, being developed by AsclepiX Therapeutics.[1][2] It is an

investigational therapeutic for the treatment of retinal vascular diseases, including neovascular

(wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), and retinal

vein occlusion (RVO).[1] Gersizangitide possesses a unique dual mechanism of action,

simultaneously inhibiting pro-angiogenic signaling and promoting vascular stabilization.[3] This

multi-faceted approach addresses key pathological processes in retinal diseases:

neovascularization, vascular permeability, and inflammation.[4]

Core Pharmacological Attributes
Gersizangitide's therapeutic effects are mediated through its high-affinity binding to specific

integrins on the surface of endothelial cells, which are upregulated in diseased vessels. This

targeted engagement initiates a cascade of intracellular events that modulate two critical

signaling pathways in retinal vascular homeostasis: the Vascular Endothelial Growth Factor

(VEGF) pathway and the Angiopoietin/Tie2 pathway.
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The following tables summarize the key quantitative parameters of Gersizangitide based on

preclinical and clinical data.

Table 1: Receptor Binding Affinity

Target Ligand Kd (nM) Assay Method

Integrin αvβ3 Gersizangitide 1.29
Fluorescence

Anisotropy

Integrin α5β1 Gersizangitide 2.21
Fluorescence

Anisotropy

[Source: Probechem

Biochemicals]

Table 2: Preclinical Pharmacokinetics (Intravitreal Administration)

Species Formulation Half-life (t1/2) Key Findings

Rabbit, Minipig Gel-forming liquid ~180 days

Formed a compact gel

below the visual axis,

releasing the drug

slowly. Efficacious

levels were found in

the retina and choroid.

Plasma levels were

below the limit of

quantitation.

[Source: IOVS,

LARVOL DELTA]

Table 3: Clinical Trial Dose Escalation (DISCOVER Study)
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Cohort Dose Level Number of Patients (n)

1 125 µg 3

2 250 µg 3

3 500 µg 9

[Source: BioSpace, Optometry

Times]

Mechanism of Action
Gersizangitide's dual-action mechanism is initiated by its binding to integrins αvβ3 and α5β1.

Inhibition of VEGF Pathway: By binding to integrin αvβ3, which acts as a co-receptor for

VEGFR2, Gersizangitide disrupts the formation of the VEGFR2-β3 complex. This disruption

leads to the internalization, ubiquitination, and subsequent degradation of VEGFR2, thereby

reducing the total levels of the receptor on the cell surface and inhibiting downstream VEGF-

stimulated signaling. This effectively suppresses vascular permeability and

neovascularization.

Activation of Tie2 Pathway: Gersizangitide's interaction with integrin α5β1 leads to a

conformational change that potentiates the activation of the Tie2 receptor by its ligand,

Angiopoietin-2 (Ang2). In pathological conditions where Ang2 is abundant and typically acts

as a Tie2 antagonist, Gersizangitide converts Ang2 into a strong agonist. This enhanced

Tie2 phosphorylation and subsequent activation of downstream signaling, such as the Akt

pathway, promotes vascular stability, reduces inflammation, and decreases vascular

leakage.
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Caption: Gersizangitide's dual mechanism of action.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15186211?utm_src=pdf-body-img
https://www.benchchem.com/product/b15186211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for key experiments are crucial for the replication and validation of

findings.

Integrin Binding Affinity Assay (Fluorescence
Anisotropy)
This protocol quantifies the binding affinity of Gersizangitide to its integrin targets.

Reagents: 5-carboxyfluorescein (5-FAM)-labeled Gersizangitide, recombinant human

integrin αvβ3 and α5β1, binding buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).

Procedure:

A constant concentration of 5-FAM-labeled Gersizangitide (e.g., 10 nM) is incubated with

a range of concentrations of the respective recombinant integrin in the binding buffer.

The mixture is incubated at room temperature to reach equilibrium.

Fluorescence anisotropy is measured using a suitable plate reader.

Data Analysis: The change in anisotropy is plotted against the integrin concentration. The

dissociation constant (Kd) is determined by fitting the data to a ligand-dependent, quadratic

equation of anisotropy.

Workflow for Binding Affinity Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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